molecular formula C22H22ClN7O2 B3012464 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide CAS No. 1188305-38-5

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B3012464
CAS No.: 1188305-38-5
M. Wt: 451.92
InChI Key: INKGSKABOMNYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide is a sophisticated chemical compound designed for research applications, particularly in the field of kinase inhibition. This molecule is a structural analog of known kinase inhibitors and is characterized by a complex heterocyclic architecture featuring a 1,2,4-oxadiazole ring and an aminopyrazole core, which are common pharmacophores in medicinal chemistry. While specific literature on this exact molecule is limited, its structure is highly analogous to compounds investigated for their potential in cancer research and targeted therapy development . The presence of the 4-chlorophenyl and 3-ethylphenyl groups suggests its design for high target affinity and selectivity. Researchers utilize this compound primarily as a chemical probe to study cellular signaling pathways and to evaluate the biological role of specific protein kinases in disease models. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Our product is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure the highest standards of purity and identity for your critical research.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O2/c1-3-13-5-4-6-16(11-13)26-17(31)12-30-19(24)18(21(25-2)28-30)22-27-20(29-32-22)14-7-9-15(23)10-8-14/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKGSKABOMNYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Chemical Structure

The molecular formula of the compound is C22H21ClN6O3C_{22}H_{21}ClN_{6}O_{3}, with a molecular weight of approximately 440.89 g/mol. The structure features a combination of oxadiazole and pyrazole moieties, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that compounds containing oxadiazole and pyrazole rings often exhibit significant antioxidant properties. For instance, derivatives of oxadiazole have been shown to possess DPPH radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions . The specific compound under study may also demonstrate similar antioxidant capabilities due to its structural components.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing oxadiazole and pyrazole rings have shown promising results against various cancer cell lines. The presence of specific substituents (like halogens) can enhance cytotoxicity by affecting tubulin polymerization and apoptosis pathways . The compound may exhibit comparable activity, particularly against breast and lung cancer cell lines.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes. For instance, related compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities often range from 12.8 to 99.2 µM, indicating moderate potency that could be enhanced by structural modifications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the aromatic rings : The presence of electron-withdrawing groups (like chlorine) can enhance the reactivity and binding affinity of the compound.
  • Positioning of functional groups : The placement of amino and acetamide groups significantly affects the pharmacodynamics and pharmacokinetics of the molecule.
Substituent Effect on Activity
Chlorine (Cl)Increases cytotoxicity
Methyl groupEnhances solubility and bioavailability
Acetamide groupImproves enzyme inhibition

Case Studies

  • Antioxidant Study : A related oxadiazole derivative demonstrated an antioxidant activity 1.5 times greater than ascorbic acid in DPPH assays, suggesting that modifications could yield even more potent antioxidants .
  • Anticancer Evaluation : In a study evaluating various pyrazole derivatives, one compound showed an IC50 value of 1.61 µg/mL against cancer cells, highlighting the potential for similar activity in our compound due to structural similarities .
  • Cholinesterase Inhibition : Compounds with similar structures were evaluated for AChE inhibition with promising results; thus, our target compound could be further investigated for its neuroprotective effects .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. The compound has been included in screening libraries aimed at identifying novel anticancer agents. For example, it is part of an anticancer library containing over 62,000 compounds, suggesting its potential efficacy against various cancer cell lines .

Case Study:
A study published in the Journal of Heterocyclic Chemistry explored the synthesis and biological evaluation of similar oxadiazole-pyrazole hybrids. These compounds demonstrated promising cytotoxic effects against human cancer cell lines, indicating that structural modifications could enhance their potency .

Antimicrobial Properties

Research has shown that oxadiazole derivatives can possess antimicrobial activity. The incorporation of the chlorophenyl group may enhance the compound's ability to inhibit bacterial growth. Preliminary assays have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's antimicrobial potential .

Case Study:
In a comparative study on various oxadiazole derivatives, one compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting that similar substitutions in our target compound could yield effective antimicrobial agents .

Anti-inflammatory Effects

The structural features of this compound suggest its potential use in treating inflammatory conditions. Pyrazole derivatives are known for their anti-inflammatory properties, which could be beneficial in developing new therapeutic strategies for diseases such as arthritis or inflammatory bowel disease.

Case Study:
Research on pyrazole-based compounds has shown a correlation between specific structural elements and anti-inflammatory activity. For instance, a derivative with similar functional groups was effective in reducing inflammation markers in animal models .

Data Summary Table

ApplicationObserved ActivityReference
AnticancerSignificant cytotoxicity against cancer cell linesJournal of Heterocyclic Chemistry
AntimicrobialInhibition of bacterial growthComparative study on oxadiazole derivatives
Anti-inflammatoryReduction of inflammation markersResearch on pyrazole-based compounds

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Pyrazole Substituents Oxadiazole/Other Groups Acetamide Side Chain Key Functional Groups
Target Compound 5-Amino, 3-(methylamino), 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl) 1,2,4-Oxadiazol-5-yl (4-Cl-phenyl) N-(3-ethylphenyl) Amino, methylamino, oxadiazole, chloro, ethyl
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 3-Cyano, 1-(4-chlorophenyl) Chloroacetyl N/A Cyano, chloroacetyl, chlorophenyl
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide 5-Amino, 3-(methylsulfanyl), 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) 1,2,4-Oxadiazol-5-yl (4-OCH3-phenyl) N-(2-chloro-4-methylphenyl) Amino, methylsulfanyl, oxadiazole, methoxy, chloro
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 5-Amino, 3-(methylsulfanyl), 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) 1,2,4-Oxadiazol-5-yl (4-OCH3-phenyl) N-(2-chlorobenzyl) Amino, methylsulfanyl, oxadiazole, methoxy, benzyl-chloro
Key Observations:

Oxadiazole vs. Chloroacetyl/Cyano Groups: The target compound’s 1,2,4-oxadiazole group (electron-withdrawing) may enhance metabolic stability compared to the cyano or chloroacetyl groups in , which are prone to hydrolysis or nucleophilic substitution .

Substituent Effects on Lipophilicity :

  • The 3-ethylphenyl group in the target compound increases lipophilicity (higher LogP) compared to the 2-chloro-4-methylphenyl or 2-chlorobenzyl groups.
  • The 4-chlorophenyl substituent on the oxadiazole contributes to moderate hydrophobicity, similar to 4-methoxyphenyl in but with distinct electronic effects (Cl is electron-withdrawing vs. OCH3 electron-donating).

The amino group at position 5 of the pyrazole is conserved across all analogues, suggesting its critical role in bioactivity.

Pharmacological and Physicochemical Implications

B. Solubility and Stability :
  • The 3-ethylphenyl group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., 2-chlorobenzyl in ). However, the methylamino group counterbalances this by increasing polarity.
  • Oxadiazole rings generally exhibit higher metabolic stability than cyano groups, which are susceptible to enzymatic reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.